enniatin K1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

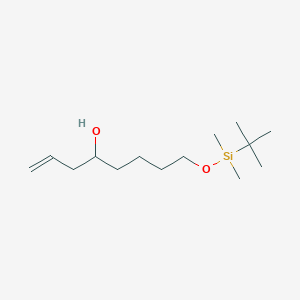

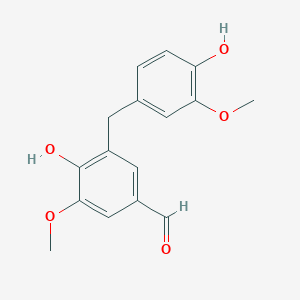

Enniatins are a class of organic chemical compounds found in Fusarium fungi . They appear in nature as mixtures of cyclic depsipeptides . The main variants are enniatin A, A1, B and B1 together with minor amounts of enniatin C, D, E and F . Enniatins act as ionophores that bind ammonium .

Synthesis Analysis

Enniatins are biosynthesized by a multifunctional enzyme, termed enniatin synthetase . These depsipeptides are composed of six residues that alternate between N-methyl amino acids and hydroxy acids . The synthesis of the cyclohexadepsipeptide enniatin follows an intramolecular reaction mechanism in which all three reaction cycles are catalyzed by a single enniatin synthetase molecule .Molecular Structure Analysis

Enniatins are cyclohexadepsipeptides composed of alternating residues of three N-methyl amino acids, commonly valine (Val), leucine (Leu), and isoleucine (Ile), and three hydroxy acids, typically hydroxyisovaleric acid (Hiv) . Structural differences in the β strand’s Asn789-Ala793 and His797-Asp802 portions of the amino acid adenylation domain can be used to distinguish different enniatins .科学研究应用

Anticancer Properties : Enniatins, including Enniatin K1, have been explored for their potential as anticancer agents. Research demonstrates that they can induce apoptotic cell death in cancer cells and disrupt certain signaling pathways important for cell proliferation, such as the ERK signaling pathway (Wätjen et al., 2009).

Cytotoxic Effects on Mammalian Cells : Studies show that enniatins have cytotoxic effects on various mammalian cell lines. The protective effects of natural polyphenols against these cytotoxic effects were also examined, suggesting a potential for mitigating enniatins' harmful impacts (Lombardi et al., 2012).

Ionophoric Activity and Membrane Permeability : Enniatins are known to increase potassium permeability in biological membranes, which is a critical aspect of their ionophoric activity. This characteristic is important in understanding their mode of action in biological systems (Lippe, 1968).

Metabolism and Drug Interactions : The metabolism of enniatin B in different species, including humans, has been studied, revealing significant insights into their biotransformation rates and metabolite patterns. Such studies are crucial for assessing the potential for drug-drug interactions involving enniatins (Fæste et al., 2011).

Mitochondrial Dysfunction : Research indicates that enniatins can cause mitochondrial dysfunction by affecting mitochondrial volume regulation, oxidative phosphorylation, and ion homeostasis. This understanding is key to comprehending their toxicological effects (Tonshin et al., 2010).

Anti-HIV Activity : Some studies have explored the potential of enniatins as inhibitors of HIV-1 integrase, indicating their possible use in antiretroviral therapy (Shin et al., 2009).

安全和危害

未来方向

属性

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3/t21-,22-,23-,24+,25+,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLNKVVWOKWVJB-LZNKSJHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017977 |

Source

|

| Record name | Enniatin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

enniatin K1 | |

CAS RN |

716318-00-2 |

Source

|

| Record name | Enniatin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride](/img/no-structure.png)